N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide
Overview
Description
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxybenzoyl hydrazino moiety, and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This involves the reaction of 2-methoxybenzoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with 4-ethoxyphenyl acetic acid: The hydrazone intermediate is then coupled with 4-ethoxyphenyl acetic acid using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazino]-4-oxobutanamide: can be compared with other hydrazino-butanamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[2-(2-methoxybenzoyl)hydrazinyl]-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-3-28-15-10-8-14(9-11-15)21-18(24)12-13-19(25)22-23-20(26)16-6-4-5-7-17(16)27-2/h4-11H,3,12-13H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKQINUJPVYARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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